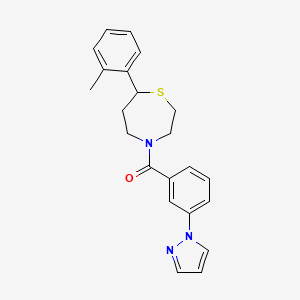

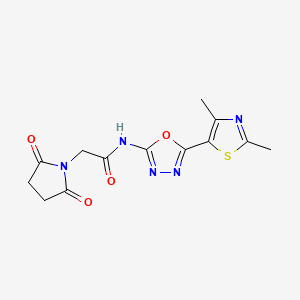

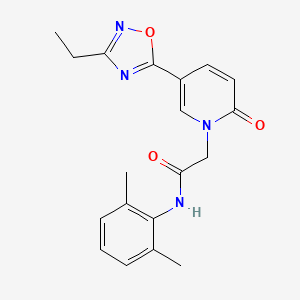

![molecular formula C10H9N5 B2494195 [[5-(二甲胺)吡嗪-2-基]甲亚甲基]丙二腈 CAS No. 221295-10-9](/img/structure/B2494195.png)

[[5-(二甲胺)吡嗪-2-基]甲亚甲基]丙二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related malononitrile derivatives involves reactions that yield compounds with potential applications as chemosensors and in creating novel chromophores. For instance, malononitrile dimer interaction with various reagents leads to the formation of functionalized analogs, showcasing the compound's versatility in synthesis processes (Belikov et al., 2018).

Molecular Structure Analysis

The molecular structure of malononitrile derivatives, including those similar to [[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile, is characterized by their ability to form donor-acceptor complexes. This is evident in compounds exhibiting solvatochromic behavior and two-photon absorption properties, indicative of strong intramolecular charge transfer (Zhao et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving malononitrile derivatives demonstrate the compound's reactivity towards various nucleophiles, leading to the formation of diverse heterocyclic systems. These reactions are crucial for synthesizing compounds with potential applications in material science and as chemosensors (Elmaati et al., 2003).

Physical Properties Analysis

The physical properties of malononitrile derivatives, such as their solvatochromic behavior and fluorescence emission, are influenced by their molecular structure. These properties are essential for their application in sensors and photophysical studies (Bogdanov et al., 2019).

Chemical Properties Analysis

Malononitrile derivatives exhibit a range of chemical properties, including the ability to undergo various nucleophilic substitutions and cyclization reactions. These properties are pivotal in creating functionalized materials and heterocyclic compounds with significant chemical interest (Hanzlowsky et al., 2003).

科学研究应用

合成和反应

- 用于杂环系统构建的底物:缩醛与DMFDMA(N,N-二甲基甲酰胺二甲基缩醛)反应,形成2-二甲氨基甲烯基-3-(苯基缩醛基)-茚-1-酮,进一步与包括马来酸二腈在内的各种活性甲基化合物反应,生成各种杂环系统,如茚吡喃、茚吡啶和三腈衍生物(Elmaati et al., 2003)。

生物活性和细胞毒性

- 生物活性化合物的前体:涉及马来酸二腈的合成导致形成具有潜在生物活性的化合物。例如,它用于合成吡唑并[5, 1-c] [1, 2, 4] 三嗪,已被研究其抗菌、抗真菌活性以及对乳腺癌细胞(MCF7)的细胞毒性(Al-Adiwish et al., 2017)。

光物理性质

- 光物理特性:已对马来酸二腈衍生物的光物理性质进行了研究。具体而言,合成了两种马来酸二腈衍生物,并利用各种光谱方法探索了它们的光物理特性,包括分子内电荷转移吸收带和荧光发射。还确定了它们的双光子吸收截面值,表明在光子学和生物成像中可能有应用(Zhao et al., 2007)。

化学反应性

- 在有机合成中的用途:马来酸二腈与各种化合物反应,形成各种产品,展示了它作为有机合成反应物的多功能性。例如,它与乙基氰乙酸酯反应,生成多官能基取代吡啶衍生物,进一步反应形成缩合产物或与苯基重氮氯化物偶联产生苯基缩醛衍生物(Mohareb & Fahmy, 1985)。

作用机制

Target of Action

It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities .

Mode of Action

It’s known that a zn(otf)2-promoted cyclization reaction of tosylhydrazones with 2-(dimethylamino)malononitrile has been successfully developed, providing an efficient strategy for the synthesis of substituted 1-tosyl-1h-pyrazoles .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which is the rate and extent to which the active drug ingredient enters the systemic circulation and thereby gains access to the site of action .

属性

IUPAC Name |

2-[[5-(dimethylamino)pyrazin-2-yl]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c1-15(2)10-7-13-9(6-14-10)3-8(4-11)5-12/h3,6-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITKZOGDTQIYRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(N=C1)C=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

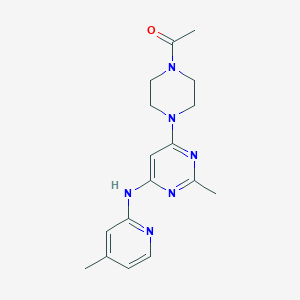

![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide](/img/structure/B2494119.png)

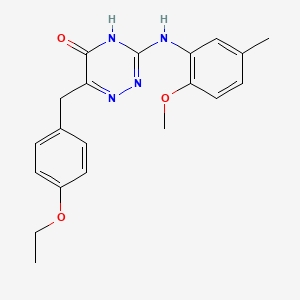

![Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate](/img/structure/B2494120.png)

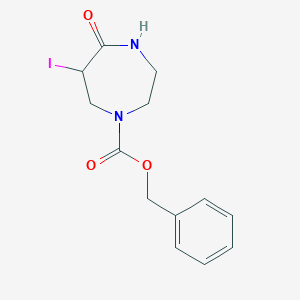

![2-{[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2494131.png)

![7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2494133.png)

![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494135.png)